![molecular formula C6H5N3O2 B13041037 2-Aminofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13041037.png)
2-Aminofuro[2,3-d]pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminofuro[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and furan ring system, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminofuro[2,3-d]pyrimidin-4(1H)-one can be achieved through various methods. One common approach involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method utilizes microwave-assisted synthesis, where 2-amino-nicotinonitriles react with carbonyl compounds in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of microwave-assisted synthesis is particularly advantageous in an industrial setting due to its efficiency and reduced reaction times .
化学反应分析
Types of Reactions
2-Aminofuro[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yields .
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted furo[2,3-d]pyrimidines.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
作用机制
The mechanism of action of 2-Aminofuro[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell growth or the elimination of bacterial infections . The compound’s ability to interact with various biological pathways makes it a versatile agent in medicinal chemistry.
相似化合物的比较
2-Aminofuro[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
2-Aminopyrrolo[2,3-d]pyrimidin-4(1H)-one: This compound has a similar fused ring system but with a pyrrole ring instead of a furan ring.
2-Aminothiazolo[2,3-d]pyrimidin-4(1H)-one: This compound contains a thiazole ring and is known for its antimicrobial properties.
The uniqueness of this compound lies in its furan ring, which imparts distinct chemical properties and biological activities compared to its analogs.
属性
分子式 |
C6H5N3O2 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC 名称 |
2-amino-3H-furo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N3O2/c7-6-8-4(10)3-1-2-11-5(3)9-6/h1-2H,(H3,7,8,9,10) |
InChI 键 |
PVTIXLGKSHTATQ-UHFFFAOYSA-N |
规范 SMILES |
C1=COC2=C1C(=O)NC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


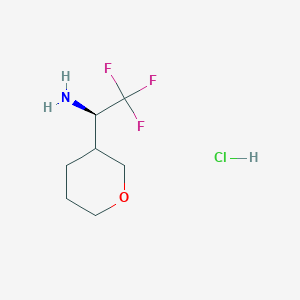

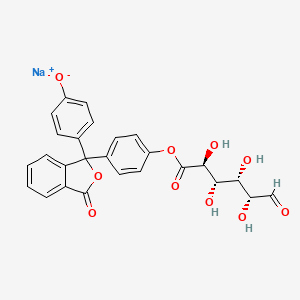


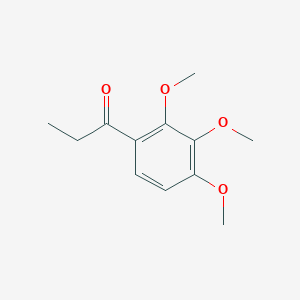

![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzoic acid](/img/structure/B13041013.png)
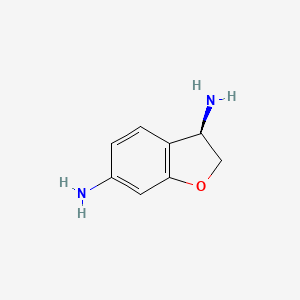
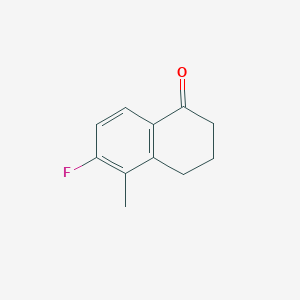
![(S,E)-9-(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene)-4-(3,4,5-trifluorophenyl)-3,4,6,7,8,9-hexahydropyrido[2,1-C][1,2,4]oxadiazine](/img/structure/B13041031.png)
![methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13041032.png)
![(3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid](/img/structure/B13041044.png)

